5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride
Description
Fundamental Characteristics and Classification
5-Aminomethyl-3-(4-fluorophenyl)-oxadiazole hydrochloride belongs to the class of heterocyclic aromatic compounds known as oxadiazoles, which are characterized by their five-membered ring structure containing two nitrogen atoms and one oxygen atom. The molecular formula of this compound is C₉H₈FN₃O·ClH, with a molecular weight of 229.639 grams per mole. The compound is classified specifically as a 1,2,4-oxadiazole derivative, distinguishing it from the other stable isomeric forms including 1,2,5-oxadiazole and 1,3,4-oxadiazole. The presence of the fluorine atom in the phenyl group significantly enhances its biological activity and pharmacokinetic properties, making it a subject of considerable interest in medicinal chemistry research. The hydrochloride salt formation represents a common pharmaceutical approach to improve water solubility and chemical stability while maintaining the core structural integrity of the parent compound.
The fundamental structural characteristics of this compound include the five-membered oxadiazole ring that serves as the central scaffold, with the aminomethyl group positioned at the 5-position and the 4-fluorophenyl group attached at the 3-position of the ring system. This specific substitution pattern is crucial for the compound's chemical behavior and potential biological activities. The oxadiazole ring system itself is considered aromatic, although the degree of aromaticity varies among different isomers and can influence the overall stability and reactivity of the molecule. The fluorine substitution on the phenyl ring introduces unique electronic properties that can affect molecular interactions and binding affinities with biological targets, representing a strategic modification commonly employed in modern pharmaceutical chemistry.
Historical Development in Oxadiazole Chemistry
The historical development of oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger, who first synthesized 1,2,4-oxadiazoles in 1884, initially naming them furo[ab1]diazoles. This foundational synthesis marked the beginning of what would become an extensive field of heterocyclic chemistry with significant implications for pharmaceutical development. During the early decades following this initial discovery, only occasional articles were published on this five-membered heterocycle, but the situation changed dramatically in the 1960s when researchers began to recognize the unique properties and potential applications of these compounds. The development of systematic synthetic methodologies during this period laid the groundwork for the sophisticated oxadiazole derivatives that are synthesized today, including complex compounds like 5-Aminomethyl-3-(4-fluorophenyl)-oxadiazole hydrochloride.
The evolution of oxadiazole chemistry accelerated significantly during the latter half of the twentieth century as researchers developed more efficient synthetic routes and gained deeper understanding of structure-activity relationships. The introduction of fluorinated aromatic systems, such as the 4-fluorophenyl group present in the target compound, represents a more recent advancement in the field, reflecting the growing appreciation for the unique properties that fluorine substitution can impart to organic molecules. The development of hydrochloride salt forms as a means of improving pharmaceutical properties also represents a significant milestone in the practical application of oxadiazole chemistry, allowing researchers to optimize the physical and chemical characteristics of these compounds for specific research and therapeutic applications.
The historical trajectory of oxadiazole research has been characterized by periods of intense investigation alternating with relative dormancy, but the field has experienced sustained growth since the recognition of these compounds as important pharmacophores. The specific synthetic strategies employed to create substituted 1,2,4-oxadiazoles have evolved from simple cyclization reactions to sophisticated multi-step synthetic sequences that allow for precise control over substitution patterns and functional group placement, enabling the creation of highly specialized compounds like 5-Aminomethyl-3-(4-fluorophenyl)-oxadiazole hydrochloride.
Significance in Heterocyclic Chemistry Research
The significance of 5-Aminomethyl-3-(4-fluorophenyl)-oxadiazole hydrochloride within heterocyclic chemistry research stems from its embodiment of several important structural and functional principles that define modern pharmaceutical chemistry. Oxadiazole rings are considered privileged scaffolds in medicinal chemistry due to their unique ability to serve as bioisosteric replacements for ester and amide functional groups, offering enhanced metabolic stability while maintaining similar binding characteristics. This bioisosteric property is particularly valuable when traditional functional groups prove to be susceptible to enzymatic hydrolysis or other metabolic transformations that can compromise therapeutic efficacy. The 1,2,4-oxadiazole isomer, specifically, has demonstrated remarkable versatility in drug design applications, with numerous examples of successful pharmaceutical agents incorporating this heterocyclic core.
The research significance of this compound extends beyond its individual properties to encompass its role as a representative example of how systematic structural modifications can be employed to optimize molecular characteristics for specific applications. The strategic placement of the aminomethyl group provides opportunities for hydrogen bonding interactions and potential for further chemical modification, while the 4-fluorophenyl substituent introduces unique electronic and steric properties that can influence biological activity. These design elements reflect sophisticated understanding of structure-activity relationships that has developed within the field of heterocyclic chemistry over several decades of intensive research.
The compound also serves as an important model system for studying the fundamental chemistry of oxadiazole rings, including their reactivity patterns, stability under various conditions, and potential for participating in diverse chemical transformations. Research involving this compound contributes to the broader understanding of how heterocyclic systems can be manipulated and optimized for specific applications, providing insights that extend far beyond the individual compound to inform general principles of heterocyclic chemistry and drug design. The integration of multiple functional elements within a single molecular framework demonstrates the sophisticated synthetic capabilities that have been developed within this field and highlights the continuing evolution of heterocyclic chemistry as a cornerstone of modern pharmaceutical research.
Chemical Registry Information and Nomenclature
The chemical registry information for 5-Aminomethyl-3-(4-fluorophenyl)-oxadiazole hydrochloride provides essential identification and classification data that facilitates its use in research and commercial applications. The compound is registered under the Chemical Abstracts Service number 1208081-41-7, which serves as its unique identifier in chemical databases and literature. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1,2,4-Oxadiazole-5-methanamine, 3-(4-fluorophenyl)-, hydrochloride (1:1), which precisely describes the structural features and salt formation. Additional registry information includes the MDL number MFCD12131099, which provides another standardized identification system used in chemical inventory management and database searches.
The molecular formula C₉H₈FN₃O·ClH accurately represents the elemental composition of the compound, indicating the presence of nine carbon atoms, eight hydrogen atoms, one fluorine atom, three nitrogen atoms, one oxygen atom, and one chloride ion associated with the protonated amine. The molecular weight of 229.639 grams per mole provides important information for stoichiometric calculations and analytical procedures. The compound is typically supplied as a white to off-white crystalline powder with ambient temperature storage requirements, reflecting its chemical stability under normal laboratory conditions.
The availability of comprehensive registry information facilitates the compound's use in various research applications and ensures proper identification and handling in laboratory settings. The standardized nomenclature system allows for unambiguous communication among researchers and provides a foundation for literature searches and database queries related to this compound and its analogs.
Position Within the Broader Oxadiazole Family
5-Aminomethyl-3-(4-fluorophenyl)-oxadiazole hydrochloride occupies a distinctive position within the broader oxadiazole family, which encompasses four stable isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. Among these isomers, the 1,2,4-oxadiazole framework present in this compound is particularly significant due to its demonstrated stability and favorable pharmacological properties. The 1,2,3-oxadiazole isomer is notably unstable and tends to ring-open to form diazoketone tautomers, making it less suitable for pharmaceutical applications, while the 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole isomers all demonstrate sufficient stability for practical use. This stability profile has led to the widespread adoption of these three isomers in medicinal chemistry applications, with each offering distinct structural and electronic properties that can be exploited for specific therapeutic targets.
The 1,2,4-oxadiazole isomer class, to which the target compound belongs, has found particular favor in pharmaceutical research due to its ability to serve as an effective bioisosteric replacement for ester and amide groups. This property stems from the electronic distribution within the ring system and the spatial arrangement of nitrogen and oxygen atoms, which can mimic the hydrogen bonding patterns and electronic characteristics of these common pharmaceutical functional groups while offering enhanced metabolic stability. The positioning of heteroatoms in the 1,2,4-oxadiazole ring creates a unique electronic environment that differs significantly from both the 1,2,5-oxadiazole (furazan) and 1,3,4-oxadiazole isomers, each of which exhibits distinct reactivity patterns and biological profiles.
| Oxadiazole Isomer | Stability | Common Applications | Key Characteristics |
|---|---|---|---|
| 1,2,3-Oxadiazole | Unstable | Limited use | Ring-opens to diazoketone |
| 1,2,4-Oxadiazole | Stable | Pharmaceutical agents | Bioisosteric for esters/amides |
| 1,2,5-Oxadiazole | Stable | Energetic materials | High nitrogen content |
| 1,3,4-Oxadiazole | Stable | Pharmaceutical agents | Diverse biological activities |
Within the 1,2,4-oxadiazole subfamily, the target compound represents a sophisticated example of structural optimization through strategic substitution. The incorporation of the 4-fluorophenyl group at the 3-position and the aminomethyl group at the 5-position creates a unique molecular architecture that combines the favorable properties of the oxadiazole core with functional groups known to enhance biological activity and pharmaceutical properties. This substitution pattern exemplifies the systematic approach to molecular design that has characterized modern pharmaceutical chemistry, where each structural element is carefully selected to contribute specific properties to the overall molecular profile. The compound thus serves as both an individual research target and a representative example of the sophisticated chemical diversity that can be achieved within the oxadiazole family through thoughtful synthetic design and structural modification.
Properties
IUPAC Name |
[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOGZHIUMKIBLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-41-7 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, 3-(4-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
activities. These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their elimination.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties, which could allow them to interact with their targets. This interaction could lead to changes in the target’s structure or function, inhibiting its activity and leading to the desired anti-infective effects.
Biological Activity
5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride (CAS Number: 1208081-41-7) is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Compounds containing the oxadiazole moiety have been investigated for their potential mechanisms of action, particularly in anticancer and antimicrobial activities. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole | HL-60 (Leukemia) | Not yet determined |
| Similar Oxadiazole Derivative | RPMI-8226 (Leukemia) | 9.51 |
| Similar Oxadiazole Derivative | UACC-62 (Melanoma) | 4.65 |
| Similar Oxadiazole Derivative | HCT-116 (Colon Cancer) | 0.80 |
These findings suggest that the compound may exhibit promising anticancer properties through mechanisms such as apoptosis induction and inhibition of specific signaling pathways .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies indicate that oxadiazole derivatives can inhibit bacterial growth and possess virucidal properties against certain viruses:
- Virucidal Activity : Compounds similar to 5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole demonstrated significant inhibition of Infectious Bronchitis Virus (IBV) infectivity at concentrations as low as 33 µM .
Case Studies
A notable study synthesized various oxadiazole derivatives and evaluated their biological activities. The results indicated that specific substitutions on the oxadiazole ring could enhance anticancer and antimicrobial efficacy. For example:
Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Research indicates that oxadiazole derivatives, including 5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride, exhibit significant antibacterial properties. These compounds have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth. The presence of the 4-fluorophenyl group enhances the interaction with bacterial targets, leading to increased efficacy compared to other derivatives .
Antitumor Activity
The antitumor potential of oxadiazole derivatives has been extensively studied. For instance, compounds containing the 1,3,4-oxadiazole nucleus have demonstrated cytotoxic effects against various cancer cell lines, including HT-29 (colon), A375 (melanoma), and MCF-7 (breast) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Table 1: Summary of Antitumor Activity
Antiviral Activity
Oxadiazole derivatives have also shown antiviral properties against several viruses. The mechanism typically involves inhibition of viral replication and interference with viral entry into host cells. For example, some studies have reported that modifications to the oxadiazole ring can enhance activity against specific viral strains .
Structure-Activity Relationship (SAR)
The pharmacological profile of oxadiazoles is influenced by their chemical structure. Substituents on the phenyl ring significantly affect biological activity:
- Electron-withdrawing groups (e.g., -NO₂) tend to enhance antibacterial activity.
- Alkyl substitutions can improve solubility and bioavailability.
Understanding these relationships helps in designing more potent derivatives for therapeutic use .
Case Study 1: Antimicrobial Efficacy
A study conducted by Bhat et al. synthesized various oxadiazole derivatives and evaluated their antimicrobial efficacy against S. aureus and E. coli. The results indicated that compounds with hydroxyl (-OH) and nitro (-NO₂) substituents exhibited superior antimicrobial activity compared to standard antibiotics like amoxicillin .
Case Study 2: Anticancer Properties
Srinivas et al. explored the anticancer potential of a series of oxadiazole derivatives against multiple cancer cell lines using MTT assays. Their findings revealed that certain derivatives had IC50 values significantly lower than those of established chemotherapeutics, indicating a strong potential for development into new cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogues and Comparative Data
Structural and Functional Insights
Core Heterocycle Modifications
- Oxadiazole vs. Triazole : Replacing the 1,2,4-oxadiazole core with a 1,2,4-triazole (as in ) introduces a sulfur atom, enhancing electron-richness and enabling thiol-mediated interactions. The triazole derivative in showed cytotoxicity comparable to Vinblastine, suggesting that core heterocycle alterations can shift mechanisms (e.g., from kinase inhibition to direct cytotoxicity).
Aromatic vs. Aliphatic Substituents: The quinolin-8-ylsulfonyl group in the EGFR inhibitor adds bulk and aromaticity, enhancing hydrophobic binding to kinase domains. In contrast, the aminomethyl group in the target compound may improve solubility and hydrogen-bonding capacity. Halogenation: The 4-fluorophenyl group, common in the target compound and the EGFR inhibitor , facilitates π-π stacking and hydrophobic interactions with protein targets.
Biological Activity Trends EGFR Inhibition: The 5-(4-fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole derivative demonstrated superior EGFR inhibition compared to erlotinib, highlighting the importance of sulfonyl-linked aromatic groups in kinase targeting. Cytotoxicity: Triazole derivatives with thiol groups (e.g., ) exhibit direct cytotoxic effects, whereas oxadiazoles with aminomethyl or trifluoromethyl groups may act via kinase or metabolic pathways.
Physicochemical and Pharmacokinetic Comparisons
- Solubility : The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral analogues like 5-(4-hydroxyphenyl)-3-trifluoromethyl-1,2,4-oxadiazole .
- Bioavailability: Aminomethyl and benzylamine substituents (as in ) likely improve membrane permeability due to their protonable amine groups, whereas sulfonyl or trifluoromethyl groups may reduce passive diffusion.
Preparation Methods
Synthesis via Reaction of 5-Trihalomethyl-1,2,4-oxadiazole with Amines
A classical and well-documented method for preparing 5-amino-1,2,4-oxadiazoles involves the reaction of 5-trihalomethyl-1,2,4-oxadiazole derivatives with the corresponding amine under mild conditions.
- Starting Materials : The key intermediate is 3-(4-fluorophenyl)-5-trichloromethyl-1,2,4-oxadiazole.
- Reaction Conditions : This intermediate is reacted with an amine source, such as aminomethyl-containing compounds, in an inert organic solvent like ethanol or methanol.
- Temperature and Time : Typically, the reaction is carried out at temperatures ranging from ambient to 60 °C, with reaction times between 2 to 5 hours.
- Workup : After completion, the product is isolated by filtration, crystallization, or extraction, followed by purification techniques such as recrystallization.
This method was exemplified by the preparation of 3-phenyl-5-guanidyl-1,2,4-oxadiazole in a patent (US3574222A), which can be adapted for 4-fluorophenyl derivatives by substituting the phenyl group with a 4-fluorophenyl moiety.
Table 1: Reaction Conditions for Preparation of 5-Amino-1,2,4-oxadiazoles
| Starting Material | Amine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 3-(4-Fluorophenyl)-5-trichloromethyl-oxadiazole | Aminomethyl amine or derivatives | Ethanol/Methanol | 20 - 60 | 2 - 5 | 68 - 75 | Purification by recrystallization |
Cyclization via Fusion of Amidoxime Salts and Amides
Another synthetic approach is the fusion of substituted amidoxime salts with substituted amides at elevated temperatures (100-200 °C), leading to ring closure and formation of the oxadiazole core.
- Starting Materials : Amidoxime salts such as 4-fluorophenyl amidoxime salts and amides like acetamide or trichloroacetamide.
- Procedure : The reactants are mixed in approximately 1:1 molar ratio and heated to form a melt, maintained for 15 minutes to several hours.
- Product Recovery : The oxadiazole product is isolated by recrystallization or sublimation.
This method allows direct formation of the oxadiazole ring with specific substitution patterns, including the 4-fluorophenyl group, and can be adapted to introduce the aminomethyl functionality either before or after ring closure.
Tandem Staudinger/Aza-Wittig Reaction for Oxadiazole Derivatives
Recent advances have introduced efficient tandem Staudinger/aza-Wittig reactions for synthesizing diamino derivatives of bis-1,2,4-oxadiazoles, which can be adapted for monosubstituted oxadiazoles like 5-aminomethyl-3-(4-fluorophenyl)-1,2,4-oxadiazole.
- Starting Materials : Diaziglyoxime and aromatic isocyanates, including 4-fluorophenyl isocyanate.
- Catalyst/Reagent : Triphenylphosphine (Ph3P) promotes the reaction.
- Reaction Conditions : Heating from room temperature to 115 °C in toluene for 10 hours.
- Yields : The reaction yields diamino derivatives in 53-92% range depending on conditions.
This method offers a scalable, one-pot synthesis with good selectivity and purity, confirmed by NMR and HRMS analysis.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reaction of 5-trihalomethyl oxadiazole with amines | 5-trichloromethyl oxadiazole, amines | 20-60 °C, 2-5 h, ethanol/methanol | Simple, moderate yields, well-established | Requires halogenated intermediates |
| Fusion of amidoxime salts with amides | Amidoxime salts, substituted amides | 100-200 °C, melt, 15 min to hours | Direct ring formation, versatile | High temperature, possible side reactions |
| Tandem Staudinger/aza-Wittig reaction | Diaziglyoxime, isocyanates, Ph3P | 115 °C, 10 h, toluene | One-pot, scalable, high yields | Requires triphenylphosphine, longer reaction time |
Detailed Research Findings and Notes
- The reaction of 3-(4-fluorophenyl)-5-trichloromethyl-1,2,4-oxadiazole with aminomethyl amines proceeds smoothly in alcoholic solvents, yielding the target amino-substituted oxadiazole hydrochloride salts after acidification.
- Amidoxime fusion methods provide an alternative route that can be optimized by varying the amide partner and temperature to control substitution patterns.
- The tandem Staudinger/aza-Wittig reaction has been demonstrated to efficiently construct nitrogen-rich oxadiazole derivatives, which could be adapted for the synthesis of 5-aminomethyl-3-(4-fluorophenyl)-1,2,4-oxadiazole by selecting appropriate isocyanates and azide precursors.
- Purification techniques such as recrystallization from ethanol or ether/n-hexane mixtures, sublimation, and chromatography are effective for isolating high-purity products.
- Analytical characterization by melting point, IR, 1H NMR, 13C NMR, and HRMS confirms the structure and purity of the synthesized compounds.
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of 5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride?
The synthesis typically involves cyclization reactions to form the oxadiazole core, followed by functionalization with the 4-fluorophenyl and aminomethyl groups. Key variables include:
- Reaction Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization efficiency due to their ability to stabilize intermediates .
- Temperature Control : Exothermic reactions during nitrile oxide formation require precise temperature modulation (e.g., 0–5°C) to avoid side products .
- Purification Methods : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) enhances purity (>95%) .
Q. Q2. How does the 4-fluorophenyl substituent influence the compound’s physicochemical and biological properties?
The 4-fluorophenyl group:
- Enhances Lipophilicity (LogP ~2.8), improving membrane permeability and bioavailability, as shown in comparative studies with non-fluorinated analogs .
- Modulates Electronic Effects : The electron-withdrawing fluorine atom stabilizes the oxadiazole ring, reducing susceptibility to metabolic oxidation .
- Biological Activity : Fluorination correlates with increased antimicrobial potency (e.g., MIC values of 8–16 µg/mL against S. aureus) via enhanced target binding .
Q. Q3. What in vitro assays are recommended to evaluate this compound’s biological activity?
Standard assays include:
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to determine IC50 values and selectivity indices .
- Enzyme Inhibition : Fluorescence polarization assays for kinases or proteases, leveraging the oxadiazole’s hydrogen-bonding capacity .
Advanced Research Questions
Q. Q4. How can computational methods like Multiwfn assist in analyzing this compound’s electronic properties?
Multiwfn enables:
- Electrostatic Potential (ESP) Mapping : Visualizes charge distribution to predict reactive sites (e.g., nucleophilic attack at the oxadiazole’s N3 position) .
- Orbital Composition Analysis : Quantifies contributions of the fluorine atom to HOMO-LUMO gaps (~4.2 eV), influencing redox stability .
- Topological Analysis : Identifies critical interactions (e.g., C-F···H-N hydrogen bonds) in crystal structures or protein-ligand complexes .
Q. Q5. How can researchers resolve contradictions in activity data across studies (e.g., variable IC50 values)?
Methodological refinements include:
- Standardized Assay Conditions : Control pH, serum content, and incubation time (e.g., 72 hours for cancer cell lines) to minimize variability .
- Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., hydrolyzed oxadiazole rings) that may skew results .
- Structural Confirmation : Single-crystal X-ray diffraction to verify batch-to-batch consistency in stereochemistry and salt form .
Q. Q6. What strategies are effective for designing derivatives with improved selectivity for neurological targets?
Approaches include:
- Bioisosteric Replacement : Substitute the aminomethyl group with piperidine or morpholine moieties to enhance blood-brain barrier penetration (e.g., logBB >0.3) .
- Fragment-Based Screening : Use SPR or NMR to identify fragments that bind allosteric sites on mGlu5 receptors, then link to the oxadiazole core .
- Pharmacophore Modeling : Align substituents to match key features (e.g., aromaticity, hydrogen-bond acceptors) of known CNS-active oxadiazoles .
Comparative and Mechanistic Questions
Q. Q7. How does this compound compare to structurally similar 1,2,4-oxadiazoles in terms of reactivity and target engagement?
| Compound | Key Feature | Biological Activity | Reference |
|---|---|---|---|
| 5-Cyclopropyl analog | Cyclopropyl substitution | Enhanced metabolic stability | |
| 3-Amino-5-phenyl derivative | Free amino group | Broader kinase inhibition | |
| 5-(4-Fluorophenyl) variant | Fluorine at para position | Higher antimicrobial potency |
Q. Q8. What mechanistic insights explain the compound’s anti-inflammatory activity?
The oxadiazole core inhibits COX-2 via:
- Hydrogen Bonding : N1 and N4 interact with Arg120 and Tyr355 in the COX-2 active site (docking score: −9.2 kcal/mol) .
- Redox Modulation : Scavenges ROS (IC50 ~12 µM in DPPH assay), reducing NF-κB activation in macrophages .
Methodological Best Practices
Q. Q9. What analytical techniques are critical for characterizing this compound’s purity and stability?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
